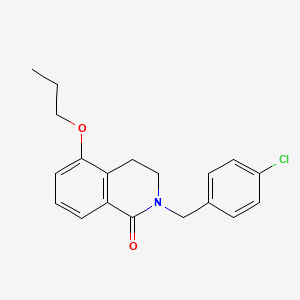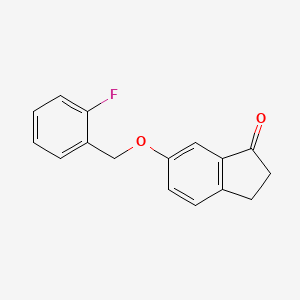![molecular formula C10H20BrNO3 B2520984 tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate CAS No. 1909325-77-4](/img/structure/B2520984.png)
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is a chemical compound with the molecular formula C10H20BrNO3 and a molecular weight of 282.17 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
準備方法
The synthesis of tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate typically involves the reaction of tert-butyl carbamate with 1-bromo-3-methylbutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
化学反応の分析
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of acids or bases, it can hydrolyze to form tert-butyl carbamate and 1-bromo-3-methylbutan-2-ol.
科学的研究の応用
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: It is used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the bromine atom is replaced by a nucleophile, leading to the formation of a covalent bond with the target molecule. This interaction can modify the activity of enzymes or proteins, affecting various biochemical pathways .
類似化合物との比較
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound used in similar applications but lacks the bromine atom, making it less reactive in substitution reactions.
tert-Butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate: A structurally similar compound with different reactivity due to the presence of an additional carbonyl group.
tert-Butyl (4-Bromophenyl)carbamate: Another similar compound used in organic synthesis with different substitution patterns.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
特性
IUPAC Name |
tert-butyl N-(1-bromo-3-methylbutan-2-yl)oxycarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO3/c1-7(2)8(6-11)15-12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRFUBLTQQKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)ONC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520903.png)
![1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine](/img/structure/B2520904.png)
amino]acetamide](/img/structure/B2520907.png)

![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/new.no-structure.jpg)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide](/img/structure/B2520910.png)

![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)
![3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2520914.png)


![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2520923.png)
